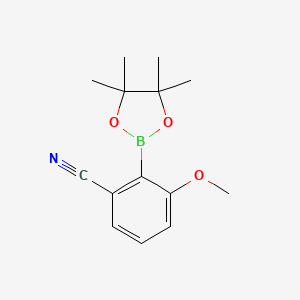

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

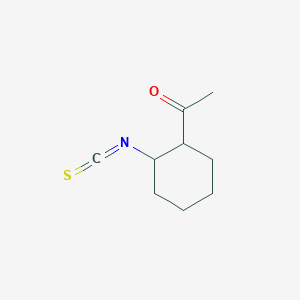

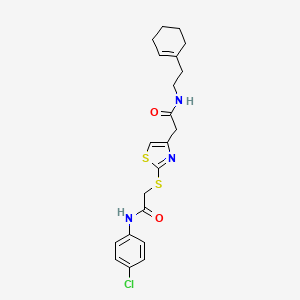

The compound “3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic molecule. It contains a methoxy group (OCH3), a nitrile group (CN), and a boronic ester group (B(OCH2C(CH3)3)2), which is also known as a pinacol boronate group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of Suzuki-Miyaura cross-coupling reactions . This reaction typically involves a boronic acid or boronic ester (like the pinacol boronate in this compound) and a halide or pseudohalide .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, compounds containing pinacol boronate groups are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

- Cholinergic Drug Intermediates : This compound serves as an essential intermediate in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases and disorders .

Materials Science and Polymer Chemistry

- Copolymers : Scientists investigate its incorporation into novel copolymers. For instance, it can be used as a building block in copolymers based on benzothiadiazole and electron-rich arene units .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar organoboron compounds can interact with their targets through a process called borylation . This involves the formation of a bond between a carbon atom (in the target molecule) and a boron atom (in the organoboron compound). The resulting changes in the target molecule can alter its function .

Biochemical Pathways

Organoboron compounds are often used in organic synthesis, where they can participate in various reactions such as c-c bond formation, oxidation, and reduction . These reactions can influence a variety of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

Similar organoboron compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological environment .

Result of Action

The borylation of target molecules can result in significant changes in their function, potentially leading to various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of oxygen or strong oxidizing agents should be avoided as they can react with the compound, potentially altering its structure and function . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKFZFTXEPPYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2831351.png)

![11-Methyl-4-octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2831353.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2831354.png)

![1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol](/img/structure/B2831355.png)

amine hydrochloride](/img/structure/B2831359.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2831364.png)